Talactoferrin Alfa is a recombinant form of lactoferrin, an iron-binding glycoprotein primarily found in human milk. This compound exhibits significant immunomodulatory properties, enhancing the body's immune response and showing potential anti-cancer activities. Talactoferrin Alfa is classified as a biopharmaceutical agent and has been primarily investigated for its therapeutic effects in various cancers, particularly non-small cell lung cancer and renal cell carcinoma .
Talactoferrin Alfa is synthesized through recombinant DNA technology. The process involves the following steps:
This method ensures a high yield of pure Talactoferrin Alfa suitable for clinical applications .
Talactoferrin Alfa has a molecular weight of approximately 80 kDa and retains the structural characteristics of natural lactoferrin, including its iron-binding sites. The protein consists of multiple domains that facilitate its interaction with various receptors on immune cells.
Talactoferrin Alfa undergoes various biochemical interactions:
These reactions contribute to its therapeutic effects in cancer treatment.
Talactoferrin Alfa exerts its effects primarily through immunomodulation:
These properties are crucial for its formulation as an oral therapeutic agent .
Talactoferrin Alfa has been primarily investigated for its applications in oncology:
Talactoferrin alfa (TLF) is a recombinant form of human lactoferrin, an 80 kDa iron-binding glycoprotein belonging to the transferrin family. This multifunctional protein consists of a single polypeptide chain of approximately 700 amino acids folded into two homologous lobes (N-lobe and C-lobe), each capable of binding a single Fe³⁺ ion with high affinity (K ~ 10²² M) in synergy with a carbonate ion (CO₃²⁻) [3] [8]. The protein exhibits a positively charged surface with an isoelectric point (pI) of 8.0–8.5, facilitating interactions with anionic molecules on microbial and immune cell surfaces [3] [8]. Unlike native lactoferrin, talactoferrin is produced via recombinant technology in Aspergillus niger var. awamori, resulting in structural and functional homology with minor glycosylation variations [3] [10].
The molecule's immunomodulatory activity stems from its capacity to bind specific receptors (e.g., chemokine receptors) in the gastrointestinal tract, initiating immune cascades. Each lobe contains domains (I and II) formed by α-helices and β-sheets, connected by a flexible hinge region (amino acids 333–343 in human lactoferrin) that enables conformational changes during iron binding/release [3] [8]. Talactoferrin's glycosylation pattern differs from native lactoferrin, though both share conserved disulfide bridges and N-glycosylation sites that influence protein stability and receptor interactions [3] [6].
Table 1: Biochemical Characteristics of Talactoferrin Alfa
Property | Specification |
---|---|
Molecular Weight | 80 kDa |
Amino Acid Residues | ~700 |
Iron-Binding Sites | 2 (one per lobe) |
Iron-Binding Affinity | ~10²² M |
Isoelectric Point (pI) | 8.0–8.5 |
Expression System | Aspergillus niger var. awamori |
Glycosylation | N-linked, species-specific pattern |
Talactoferrin alfa emerged from pioneering recombinant protein technology developed in 1988, enabling laboratory production of human lactoferrin [7]. The biopharmaceutical company Agennix AG spearheaded its clinical development, leveraging Aspergillus-based expression systems to achieve large-scale production [2] [5]. Early research capitalized on lactoferrin's established biological roles: Native lactoferrin, first identified in milk 50 years prior, was known for its antimicrobial, anti-inflammatory, and iron-homeostasis functions [8].
Clinical development accelerated in the 2000s with oncology-focused trials:
Table 2: Key Milestones in Talactoferrin Development
Year | Event |
---|---|
1988 | Recombinant production technology established |
Early 2000s | Agennix initiates clinical development |
2006–2008 | Positive Phase II results in NSCLC (India) |
2008 | FDA Fast Track designation for NSCLC |
2012 | Phase III NSCLC trials discontinued |
2015 | Phase II/III sepsis trial terminated (futility/safety) |
Talactoferrin shares >95% sequence homology with native human lactoferrin but diverges in post-translational modifications. Both proteins exhibit a bilobal structure with iron-binding sites formed by conserved residues (Asp60, Tyr92, Tyr192, His253 in N-lobe) and a carbonate-binding Arg121 [3] [8]. The hinge region (residues 333–343) confers conformational flexibility, transitioning from "open" (apo-form) to "closed" (holo-form) upon iron binding [8].
Critical distinctions arise from recombinant expression:
Table 3: Structural and Functional Comparison: Talactoferrin vs. Native Lactoferrin
Attribute | Talactoferrin Alfa | Native Human Lactoferrin |
---|---|---|
Expression Source | Aspergillus niger var. awamori | Human mucosal secretions/milk |
Glycosylation | Fungal-type (high-mannose/hybrid) | Tissue-specific complex glycans |
Receptor Affinity | Maintained for intestinal receptors | Natural variation across tissues |
Iron-Binding | Identical Kd (~10²² M) and sites | Identical |
Systemic Bioavailability | Undetectable in serum | Present in secretions/serum |
Immunomodulatory Activity | Preserved (GALT activation) | Preserved |
Compounds Mentioned: Talactoferrin alfa, Lactoferrin, Recombinant human lactoferrin, Apolactoferrin, Talactoferrin, TLF - Agennix.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7